molecular formula C20H20N4O2 B11146495 N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

Cat. No.: B11146495
M. Wt: 348.4 g/mol
InChI Key: KHELHBLVCKGCRL-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the indole moiety. Key steps include:

    Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of Indole Moiety: The indole structure can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Coupling: The final step involves coupling the benzimidazole and indole intermediates, typically using amide bond formation techniques such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide exhibits significant antimicrobial properties. In vitro evaluations have shown that compounds with similar structural motifs possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, related benzimidazole derivatives have been assessed for their inhibitory effects on vital mycobacterial enzymes, demonstrating potential as antitubercular agents .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. Studies involving molecular docking have suggested that compounds with similar scaffolds can effectively interact with key proteins involved in cancer progression, such as DNA gyrase. This interaction may inhibit cancer cell proliferation and induce apoptosis . The structure's ability to bind to specific biological targets underlines its promise in cancer therapy.

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds related to this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated activity against Mycobacterium tuberculosis; effective inhibition of mycobacterial enzymes.
Anticancer EvaluationMolecular docking studies indicated strong binding affinity to DNA gyrase; potential for inhibiting cancer cell growth.
Synthesis and EvaluationHighlighted diverse synthetic pathways and confirmed biological activity against various pathogens.

Mechanism of Action

The mechanism by which N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzimidazol-2-ylmethyl)-1H-indole-5-carboxamide
  • N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-hydroxyethyl)-1H-indole-5-carboxamide

Uniqueness

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, or interaction with specific molecular targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a complex organic compound that integrates both benzimidazole and indole structures, known for their diverse pharmacological properties. This article delves into the biological activities of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O2C_{20}H_{24}N_{4}O_{2}, with a molecular weight of 348.4 g/mol. The compound features significant structural components:

  • Benzimidazole Moiety : Known for its stability and interaction with biological targets.
  • Indole Structure : Associated with various biological activities including anticancer and antimicrobial effects.

The presence of the carboxamide functional group further enhances its potential biological activity.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and indole structures exhibit notable antimicrobial properties. For instance, derivatives of benzimidazole have shown significant activity against various pathogens, including Gram-positive and Gram-negative bacteria. A study demonstrated that similar compounds had effective inhibition rates against Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
Benzimidazole Derivative A100% inhibition at 100 mg/kg
Indole Derivative BModerate activity against MRSA

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. Studies have shown that benzimidazole derivatives can inhibit cell proliferation in various cancer lines. For example, a derivative exhibited an IC50 value of 8.17 µM against certain cancer cell lines .

CompoundCancer Cell LineIC50 (µM)Reference
N-(1H-benzimidazol-2-ylmethyl) anilineMCF7 (breast cancer)8.17 ± 2.85
N-(1H-benzimidazol-2-ylmethyl)-3-chloroanilineA549 (lung cancer)6.79 ± 1.46

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties, particularly as a cyclooxygenase (COX) inhibitor. It has been noted that modifications at specific positions on the benzimidazole ring can enhance COX inhibition, which is crucial for treating inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit COX enzymes effectively.
  • Receptor Modulation : The compound may interact with cannabinoid receptors, influencing pain and inflammation pathways.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including those structurally similar to this compound. The results indicated that these compounds had varying degrees of effectiveness against standard bacterial strains compared to established antibiotics .

Study on Anticancer Properties

In another study focusing on the anticancer potential of benzimidazole derivatives, researchers synthesized several analogs and tested them against multiple cancer cell lines. The findings showed that modifications in the side chains significantly affected the compounds' cytotoxicity profiles .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)indole-5-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-26-11-10-24-9-8-14-12-15(6-7-18(14)24)20(25)21-13-19-22-16-4-2-3-5-17(16)23-19/h2-9,12H,10-11,13H2,1H3,(H,21,25)(H,22,23)

InChI Key

KHELHBLVCKGCRL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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